molecular formula C20H20N2O4 B4480485 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B4480485
M. Wt: 352.4 g/mol
InChI Key: NYMLEOHBFDGXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide is a synthetic propanamide derivative featuring a coumarin core linked via an ether bond to a pyridin-3-ylmethyl group. The coumarin moiety (4,7-dimethyl-2-oxo-2H-chromen-5-yl) is a bicyclic aromatic system with methyl substituents at positions 4 and 7, which likely enhances its lipophilicity and UV absorption properties.

Properties

IUPAC Name

2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(pyridin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-7-16(19-13(2)9-18(23)26-17(19)8-12)25-14(3)20(24)22-11-15-5-4-6-21-10-15/h4-10,14H,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMLEOHBFDGXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(C)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide typically involves a multistep process. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with pyridin-3-ylmethylamine in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI). The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The chromen moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. Additionally, the pyridine ring can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmacopeial Standards ()

Compounds m , n , and o from the Pharmacopeial Forum (2017) share a propanamide backbone but differ in stereochemistry and substituents:

  • Core structure : All three compounds feature a diphenylhexane backbone with hydroxy and acetamido groups.
  • Key differences: The target compound substitutes the coumarin-ether group, whereas m, n, and o incorporate a 2,6-dimethylphenoxyacetamido group. The pyridin-3-ylmethyl group in the target compound contrasts with the tetrahydropyrimidin-1(2H)-yl substituents in m, n, and o.
  • Implications : The coumarin system in the target compound may confer fluorescence or antioxidant properties absent in m , n , and o , while the pyridinyl group could enhance binding to metalloenzymes.

Functional Analogs: Propanil ()

Propanil (N-(3,4-Dichlorophenyl)propanamide) is a herbicide with a simple propanamide structure.

  • Structural comparison: Both compounds share the propanamide backbone.
  • Applications : Propanil’s agricultural use contrasts with the likely pharmaceutical or biochemical focus of the target compound.

Pyridine-Containing Propanamide Derivatives ()

The RCSB PDB compound (2S)-2-(3-chloro-5-{[(2R)-4-oxoazetidin-2-yl]oxy}phenyl)-N-(4-methylpyridin-3-yl)propanamide shares a pyridinyl-propanamide scaffold with the target compound.

  • Key distinctions: Aromatic system: The RCSB compound uses a chlorophenyl-azetidinone group, whereas the target compound employs a coumarin-ether system. Substituents: The methylpyridine group in the RCSB compound differs in position (4-methyl vs. 3-pyridinyl) from the target’s pyridin-3-ylmethyl group.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Potential Applications
Target Compound Propanamide Coumarin-ether, pyridin-3-ylmethyl C₂₀H₂₀N₂O₄* Pharmaceuticals, fluorescence
2-[(4,7-Dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid () Acetic acid Coumarin-ether C₁₃H₁₂O₅ Chemical synthesis
Pharmacopeial Compounds m/n/o () Propanamide 2,6-Dimethylphenoxyacetamido, tetrahydropyrimidinyl C₃₄H₄₁N₅O₅* Pharmaceuticals
Propanil () Propanamide 3,4-Dichlorophenyl C₉H₉Cl₂NO Herbicide
RCSB PDB Compound () Propanamide Chlorophenyl-azetidinone, 4-methylpyridinyl C₁₈H₁₈ClN₃O₃ Enzyme inhibition

*Molecular formula estimated based on structural similarity; exact mass requires experimental validation.

Research Implications and Limitations

  • Structural insights : The target compound’s coumarin and pyridinyl groups distinguish it from analogs in herbicidal or enzyme-targeting roles.
  • Data gaps : The provided evidence lacks pharmacological or physicochemical data (e.g., solubility, IC₅₀ values), limiting functional comparisons.
  • Recommendations : Further studies using computational modeling (e.g., docking simulations) or experimental assays (e.g., fluorescence spectroscopy, enzyme inhibition) are needed to validate hypothesized applications.

Biological Activity

The compound 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C20H20N2O4
  • Molecular Weight : 352.39 g/mol
  • Structure : The compound features a coumarin moiety linked to a pyridine ring through an amide bond.

1. Cyclooxygenase Inhibition

Research has shown that derivatives of coumarin exhibit significant cyclooxygenase (COX) inhibitory activity. For instance, a related compound demonstrated balanced selectivity towards COX-2 over COX-1, suggesting potential anti-inflammatory properties. The docking studies indicated favorable interactions with the COX-2 enzyme, which is crucial for the development of anti-inflammatory drugs .

2. Antimicrobial Activity

Coumarin derivatives have been studied for their antimicrobial properties. The presence of the pyridine moiety in the structure may enhance the compound's interaction with microbial targets. In vitro studies are necessary to evaluate its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.

3. Anticancer Potential

Recent studies have highlighted the anticancer activity of coumarin derivatives. The structural modifications in compounds similar to this compound could potentially lead to enhanced cytotoxicity against cancer cell lines. Preliminary structure–activity relationship (SAR) analyses suggest that specific substitutions on the coumarin scaffold can significantly improve anticancer efficacy .

Research Findings and Case Studies

StudyFindings
Synthesis and Evaluation The synthesized derivatives showed varied COX inhibition profiles, with some compounds exhibiting selective COX-2 inhibition.
Anticancer Activity Various coumarin derivatives were tested against different cancer cell lines, revealing promising IC50 values indicating effective growth inhibition.
Antimicrobial ScreeningOngoing studies are assessing the antimicrobial properties against resistant strains; results are pending publication.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the inhibition of COX enzymes leads to reduced prostaglandin synthesis, thereby alleviating inflammation and pain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.